

BP Fluor 546 DBCO: A Technical Guide for Bioorthogonal Labeling

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Compound of Interest		
Compound Name:	BP Fluor 546 DBCO	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **BP Fluor 546 DBCO**, a fluorescent probe designed for the detection and visualization of azide-modified biomolecules through copper-free click chemistry. Its application is critical in various research areas, including cell biology, proteomics, and drug development, where the specific and efficient labeling of targets in a biological system is paramount.

Core Properties and Specifications

BP Fluor 546 DBCO is a bright, orange-fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. This DBCO moiety enables a highly selective and bioorthogonal reaction with azide-tagged molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction proceeds efficiently without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging and in vivo studies.[1][2][3][4][5]

Physicochemical and Spectroscopic Data

The key quantitative data for **BP Fluor 546 DBCO** are summarized in the table below, providing essential information for experimental design and execution.



Property	Value	Reference
Molecular Formula	C52H47Cl3N4O11S3	[6]
Molecular Weight	1106.5 g/mol	[1][6][7]
Excitation Maximum (λ_max_)	554 nm	[1][6]
Emission Maximum (λ_em_)	570 nm	[1][6]
Molar Extinction Coefficient (ϵ)	112,000 cm ⁻¹ M ⁻¹	[6]
Solubility	Water, DMSO, DMF, MeOH	[6]
Storage Condition	-20°C	[1][6]

Chemical Structure

The chemical structure of **BP Fluor 546 DBCO** consists of the BP Fluor 546 fluorophore linked to a DBCO group. The fluorophore provides the means of detection, while the DBCO group allows for specific conjugation to azide-containing molecules.

(A representative chemical structure image can be found on supplier websites such as BroadPharm and MCE.)

Experimental Protocols

The following are generalized protocols for the use of **BP Fluor 546 DBCO** in labeling azide-modified proteins and cells. Optimization may be required for specific applications.

Protocol 1: Labeling of Azide-Modified Proteins

This protocol outlines the steps for conjugating **BP Fluor 546 DBCO** to a protein that has been metabolically or chemically modified to contain an azide group.

Materials:

- Azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.4)
- BP Fluor 546 DBCO



- Anhydrous DMSO
- Spin desalting columns or other purification systems (e.g., HPLC)

Procedure:

- Prepare a stock solution of BP Fluor 546 DBCO: Dissolve the required amount of BP Fluor 546 DBCO in anhydrous DMSO to a final concentration of 1-10 mM.
- Prepare the protein sample: Adjust the concentration of the azide-modified protein to 1-10 mg/mL in an amine-free and azide-free buffer.
- Reaction setup: Add a 1.5- to 10-fold molar excess of the BP Fluor 546 DBCO stock solution to the protein solution. The final DMSO concentration should be kept below 20% to avoid protein denaturation.
- Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.[8] The optimal reaction time may need to be determined empirically.
- Purification: Remove the unreacted BP Fluor 546 DBCO using a spin desalting column or another suitable chromatographic method.
- Characterization (Optional): The degree of labeling (DOL), which is the average number of dye molecules per protein, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~554 nm (for the dye).

Protocol 2: Labeling of Azide-Modified Live Cells

This protocol describes the labeling of live cells that have incorporated azide-modified metabolic precursors (e.g., Ac₄ManNAz) into their cell surface glycans.

Materials:

- Cells metabolically labeled with an azide-containing precursor
- BP Fluor 546 DBCO
- Growth media



- Phosphate-Buffered Saline (PBS)
- Fluorescence microscope or flow cytometer

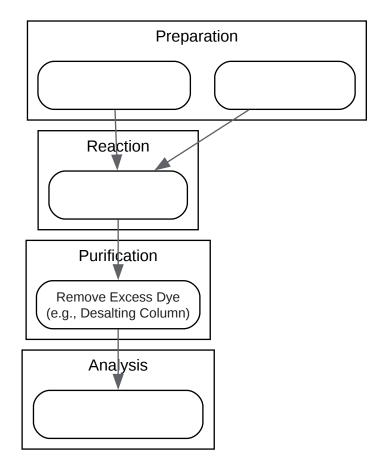
Procedure:

- Prepare cells: Culture and metabolically label cells with an appropriate azide-containing substrate according to an established protocol.
- Wash cells: Gently wash the azide-labeled cells twice with PBS to remove any unincorporated precursors.
- Prepare labeling solution: Prepare a working solution of BP Fluor 546 DBCO in growth media at a final concentration of 10-20 μM.
- Incubation: Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C.[9]
 [10]
- Wash cells: Wash the cells three times with PBS to remove any unbound dye.
- Analysis: The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry. For imaging, cells can be fixed and counterstained with nuclear stains like DAPI or Hoechst 33342 if desired.[10]

Signaling Pathways and Experimental Workflows

BP Fluor 546 DBCO is a tool for detection and does not directly participate in signaling pathways. Instead, it is used to visualize and track biomolecules that are part of such pathways. The following diagrams illustrate the experimental workflows for its use.

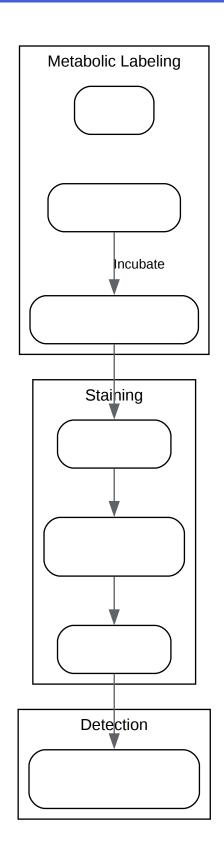




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Caption: Workflow for labeling an azide-modified protein with BP Fluor 546 DBCO.



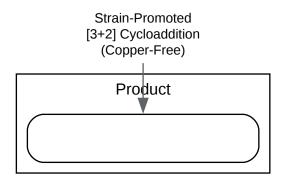


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Caption: Workflow for metabolic labeling and subsequent staining of live cells.







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Caption: The bioorthogonal reaction between **BP Fluor 546 DBCO** and an azide.

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